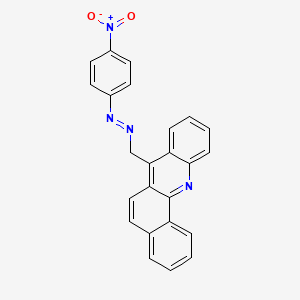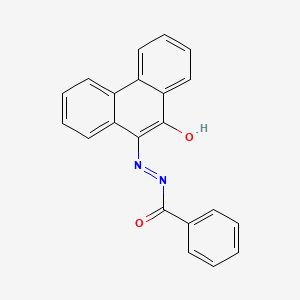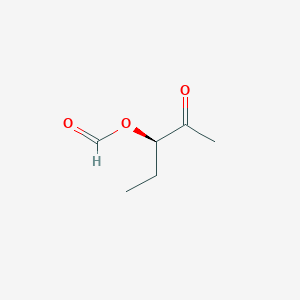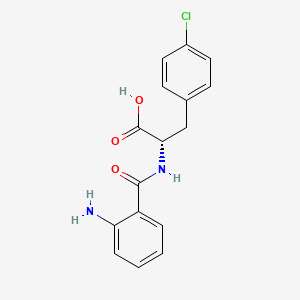![molecular formula C9H13N3S2 B14499924 Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate CAS No. 64203-98-1](/img/structure/B14499924.png)
Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate is a chemical compound known for its versatile applications in various fields, including polymer chemistry and medicinal research. This compound is particularly notable for its role as a reversible addition-fragmentation chain transfer (RAFT) agent, which is used in controlled radical polymerization processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate typically involves the reaction of 5-(dimethylamino)pyridine-2-thiol with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamodithioate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the compound under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of specialty polymers and materials with tailored properties.
Mécanisme D'action
The mechanism of action of Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate primarily involves its role as a RAFT agent. It mediates the polymerization process by reversibly binding to the growing polymer chain, thereby controlling the molecular weight and distribution of the resulting polymer. The compound interacts with the polymer chain through a series of addition and fragmentation steps, ensuring a controlled and predictable polymerization process .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(pyridin-2-yl)-1H-perimidine
- 1-methyl-2-(pyridin-2-yl)-1H-perimidine
- 1,3-dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide
Uniqueness
Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate is unique due to its dual functionality as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. Its ability to act as a RAFT agent also sets it apart from other similar compounds, making it highly valuable in controlled radical polymerization processes .
Propriétés
Numéro CAS |
64203-98-1 |
|---|---|
Formule moléculaire |
C9H13N3S2 |
Poids moléculaire |
227.4 g/mol |
Nom IUPAC |
methyl N-[5-(dimethylamino)pyridin-2-yl]carbamodithioate |
InChI |
InChI=1S/C9H13N3S2/c1-12(2)7-4-5-8(10-6-7)11-9(13)14-3/h4-6H,1-3H3,(H,10,11,13) |
Clé InChI |
CIONIYBHXVXXKP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CN=C(C=C1)NC(=S)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine](/img/structure/B14499844.png)
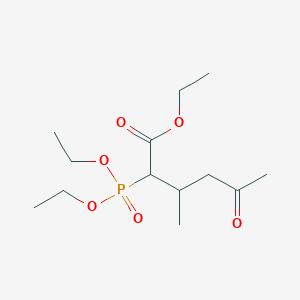
![1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane](/img/structure/B14499850.png)
![[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene](/img/structure/B14499853.png)


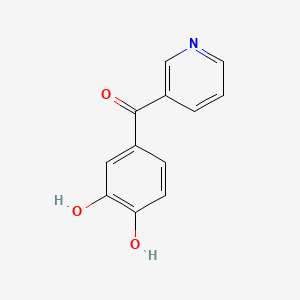
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-thiazole](/img/structure/B14499875.png)
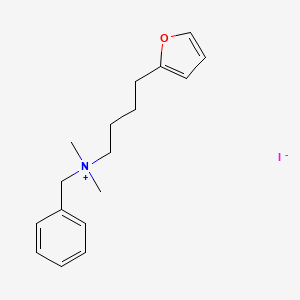
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid](/img/structure/B14499883.png)
